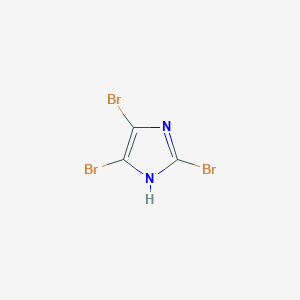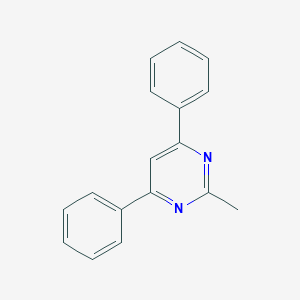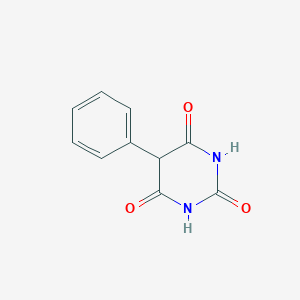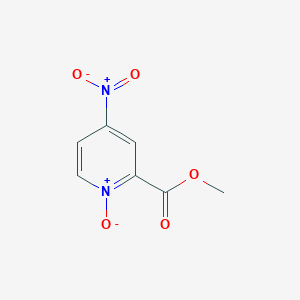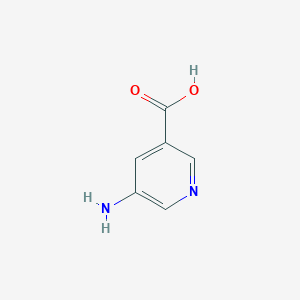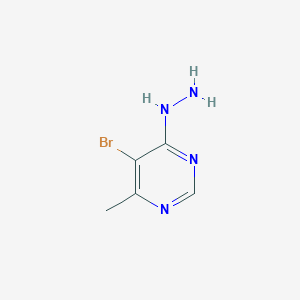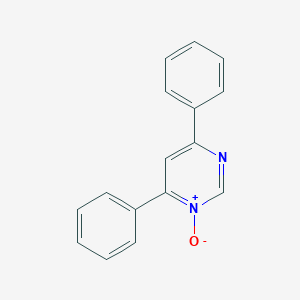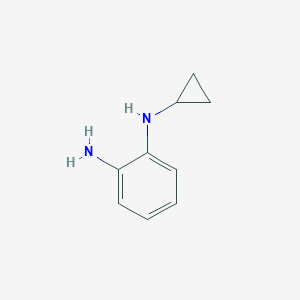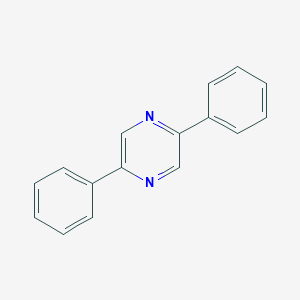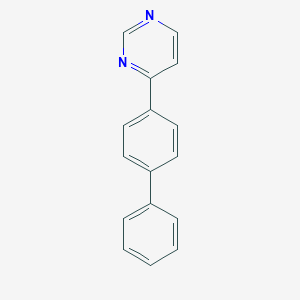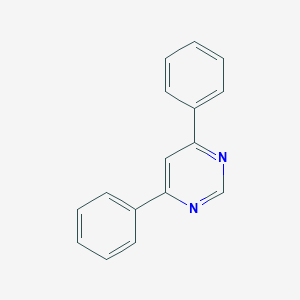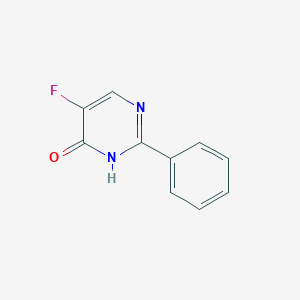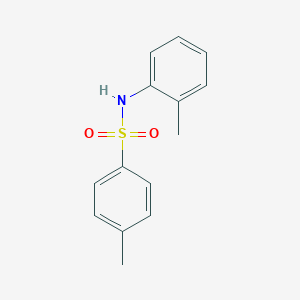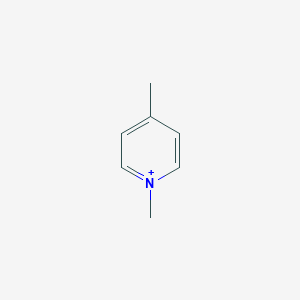
1,4-Dimethylpyridinium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dimethylpyridinium (DMP) is a heterocyclic organic compound that belongs to the pyridinium family. It is a quaternary ammonium cation that is commonly used in scientific research for its unique properties. DMP is a colorless, crystalline powder that is soluble in water and organic solvents. It is used in various fields of research, including biochemistry, molecular biology, and pharmacology.
Mecanismo De Acción
1,4-Dimethylpyridinium acts as a phase-transfer catalyst in organic synthesis. It facilitates the transfer of a reactant from one phase to another, thereby increasing the reaction rate. 1,4-Dimethylpyridinium also acts as a reagent in various chemical reactions. It is used in the synthesis of various heterocyclic compounds, including pyrazoles, pyridines, and pyrimidines.
Efectos Bioquímicos Y Fisiológicos
1,4-Dimethylpyridinium has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cells, including breast cancer cells, prostate cancer cells, and lung cancer cells. 1,4-Dimethylpyridinium has also been shown to have antibacterial and antifungal properties. It has been shown to inhibit the growth of various bacteria and fungi, including E. coli, Staphylococcus aureus, and Candida albicans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,4-Dimethylpyridinium has several advantages for lab experiments. It is a relatively inexpensive reagent that is readily available. It is also a highly reactive reagent that can be used in a wide range of chemical reactions. However, 1,4-Dimethylpyridinium has some limitations for lab experiments. It is a toxic compound that can be harmful to human health if not handled properly. It is also a highly reactive compound that can react with other compounds in the lab, leading to unwanted side reactions.
Direcciones Futuras
There are several future directions for the use of 1,4-Dimethylpyridinium in scientific research. One potential application is in the synthesis of new pharmaceuticals. 1,4-Dimethylpyridinium can be used as a reagent in the synthesis of various heterocyclic compounds, which can be used as starting materials for the synthesis of new pharmaceuticals. Another potential application is in the development of new catalysts. 1,4-Dimethylpyridinium can be used as a phase-transfer catalyst in organic synthesis, and its unique properties can be exploited to develop new catalysts with improved efficiency and selectivity. Finally, 1,4-Dimethylpyridinium can be used in the development of new materials. Its unique properties can be exploited to develop new materials with improved properties, such as increased strength, durability, and thermal stability.
Conclusion
In conclusion, 1,4-Dimethylpyridinium (1,4-Dimethylpyridinium) is a heterocyclic organic compound that is widely used in scientific research. It is used as a reagent in the synthesis of various heterocyclic compounds, as a phase-transfer catalyst in organic synthesis, and as a starting material for the synthesis of new pharmaceuticals. 1,4-Dimethylpyridinium has several advantages for lab experiments, including its low cost and high reactivity. However, it also has some limitations, including its toxicity and potential for unwanted side reactions. There are several future directions for the use of 1,4-Dimethylpyridinium in scientific research, including the development of new pharmaceuticals, catalysts, and materials.
Aplicaciones Científicas De Investigación
1,4-Dimethylpyridinium is widely used in scientific research for its unique properties. It is commonly used as a quaternary ammonium salt in the synthesis of various compounds. 1,4-Dimethylpyridinium is also used as a phase-transfer catalyst in organic synthesis. It is used in the synthesis of various heterocyclic compounds, including pyrazoles, pyridines, and pyrimidines. 1,4-Dimethylpyridinium is also used as a reagent in the synthesis of various pharmaceuticals.
Propiedades
Número CAS |
18241-35-5 |
|---|---|
Nombre del producto |
1,4-Dimethylpyridinium |
Fórmula molecular |
C7H10N+ |
Peso molecular |
108.16 g/mol |
Nombre IUPAC |
1,4-dimethylpyridin-1-ium |
InChI |
InChI=1S/C7H10N/c1-7-3-5-8(2)6-4-7/h3-6H,1-2H3/q+1 |
Clave InChI |
IZPNVUYQWBZYEA-UHFFFAOYSA-N |
SMILES |
CC1=CC=[N+](C=C1)C |
SMILES canónico |
CC1=CC=[N+](C=C1)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

